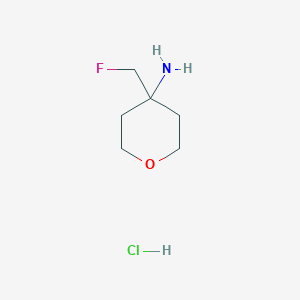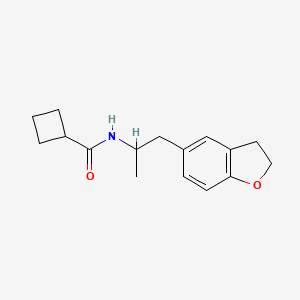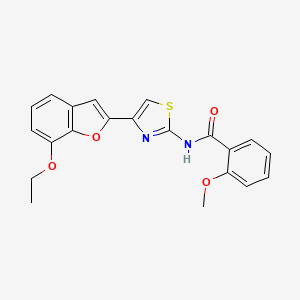
3-methyl-2-(4-methylphenyl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(4-methylphenyl)butanoic Acid is a dicarboxylic acid and a member of benzenes . It is functionally related to a succinic acid . It has a molecular weight of 192.25 .
Synthesis Analysis
3-methyl-3-(4-methylphenyl)butanoic acid is synthesized and provided by Sigma-Aldrich . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cc1ccc (cc1)C (C) (C)CC (O)=O . The IUPAC Standard InChI is InChI=1S/C12H16O2/c1-9-4-6-10 (7-5-9)12 (2,3)8-11 (13)14/h4-7H,8H2,1-3H3, (H,13,14) .
Chemical Reactions Analysis
Esters, such as this compound, can undergo various reactions including hydrolysis, aminolysis, and trans-esterification . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .
Physical And Chemical Properties Analysis
This compound is a solid . The empirical formula is C12H16O2 .
Aplicaciones Científicas De Investigación
Overview
The specific compound 3-methyl-2-(4-methylphenyl)butanoic acid does not have direct mentions in the scientific literature according to the recent search. However, exploring the broader context of related chemical compounds and their applications in scientific research can provide insight into how this compound might be studied or applied. The discussions below involve compounds with structural or functional similarities, providing a proxy to understand the potential applications of this compound in scientific research.
Environmental Impact and Sorption Studies
Studies on the environmental impact and sorption behavior of similar compounds, such as phenoxy herbicides and their derivatives, offer insights into how this compound could interact with environmental matrices. Sorption experiments indicate that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting potential environmental behavior patterns for structurally related compounds (Werner, Garratt, & Pigott, 2012).
Biodegradation and Toxicity
Research on the biodegradation and toxicity of compounds with similar structures, such as parabens, highlights the importance of understanding the environmental fate and aquatic effects of these chemicals. Parabens, for example, are known for their weak endocrine-disrupting capabilities and are studied for their occurrence, fate, and behavior in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015). Such studies suggest avenues for researching the biodegradability and potential toxicological effects of this compound.
Chemical Kinetics and Combustion Studies
Understanding the chemical kinetics and combustion behavior of biodiesel and related compounds offers insights into the potential applications of this compound in fuel formulations and energy production. Studies on biodiesel combustion demonstrate the importance of developing chemical kinetic mechanisms for alternative fuels, which could include derivatives of the subject compound (Lai, Lin, & Violi, 2011).
Advanced Oxidation Processes
The application of advanced oxidation processes (AOPs) to degrade recalcitrant compounds in water showcases the potential for this compound to be studied within the context of water treatment and environmental remediation. Research on the degradation pathways, biotoxicity, and by-products of pharmaceuticals and personal care products under AOPs could inform similar studies for the compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
The safety data sheet for a similar compound, 3-methyl-3-(4-methylphenyl)butanoic acid, indicates that it is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
3-methyl-2-(4-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIECDMJPZIPGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)
![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)
![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)



![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide](/img/structure/B2597523.png)
